Emricasan

Descripción general

Descripción

Emricasan, también conocido como IDN-6556 o PF-03491390, es un fármaco potencial que fue inventado en 1998 por Idun Pharmaceuticals. Es un inhibidor pan-caspasa con efectos antiapoptóticos y antiinflamatorios. This compound se ha desarrollado principalmente para el tratamiento de enfermedades hepáticas y ha sido designado como "vía rápida" por la Administración de Alimentos y Medicamentos de los Estados Unidos para el tratamiento de la cirrosis por esteatohepatitis no alcohólica .

Aplicaciones Científicas De Investigación

Emricasan tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto herramienta para estudiar la inhibición de la caspasa y sus efectos en diversas vías bioquímicas.

Biología: Se emplea en la investigación para comprender el papel de las caspasas en la apoptosis celular y la inflamación.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a las vías relacionadas con la caspasa.

Mecanismo De Acción

Emricasan ejerce sus efectos inhibiendo las caspasas, que son proteasas involucradas en el proceso de apoptosis (muerte celular programada). Al inhibir estas enzimas, this compound evita la escisión de proteínas celulares clave, lo que reduce la muerte celular y la inflamación. Los objetivos moleculares de this compound incluyen la caspasa-1, la caspasa-3 y la caspasa-7 .

Análisis Bioquímico

Biochemical Properties

Emricasan plays a significant role in biochemical reactions, particularly in the inhibition of hepatocyte apoptosis by caspase cascade blockage . It interacts with various enzymes, proteins, and other biomolecules, including caspases, intracellular proteases expressed as inactive pro-enzymes that especially cleave substrates at aspartic acid residues .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by reducing hepatocellular cell death and liver fibrosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the caspase cascade, thereby blocking hepatocyte apoptosis . This inhibition results in the elimination of circulating pro-inflammatory cytokines and a favorable impact on liver fibrogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have a clear intrahepatic anti-apoptotic effect with consequent elimination of circulating pro-inflammatory cytokines . More studies are required to clarify the long-term effects of this compound on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound treatment has been shown to improve survival and portal hypertension in a murine model of long-term bile-duct ligation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with caspases, which play a crucial role in apoptosis

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is characterized by prolonged retention in the liver and low systemic exposure after oral administration .

Subcellular Localization

Current knowledge suggests that this compound primarily targets caspases involved in apoptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Emricasan involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de enlaces peptídicos y la introducción de anillos aromáticos fluorados. Las condiciones de reacción generalmente implican el uso de grupos protectores, reactivos de acoplamiento y técnicas de purificación como la cromatografía.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto implica el uso de equipos de síntesis automatizados, reactores a gran escala y métodos de purificación eficientes para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Emricasan experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Las reacciones de sustitución a menudo requieren el uso de catalizadores y disolventes específicos para facilitar la reacción.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la sustitución puede introducir varios grupos funcionales en los anillos aromáticos.

Comparación Con Compuestos Similares

Compuestos similares

Z-VAD-FMK: Otro inhibidor pan-caspasa utilizado en la investigación para estudiar la apoptosis.

Q-VD-OPh: Un inhibidor de caspasa de amplio espectro con aplicaciones similares en la investigación de la apoptosis.

Singularidad de Emricasan

This compound es único debido a su perfil farmacocinético favorable, caracterizado por una retención prolongada en el hígado y una baja exposición sistémica después de la administración oral. Esto lo hace particularmente efectivo para las terapias dirigidas al hígado .

Referencias

Propiedades

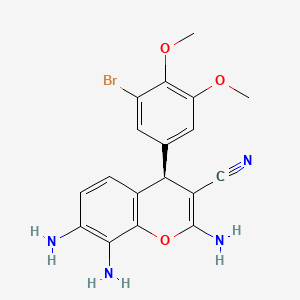

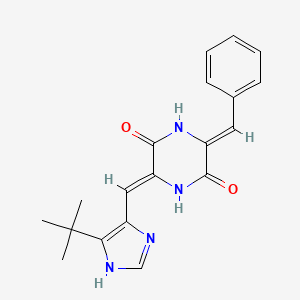

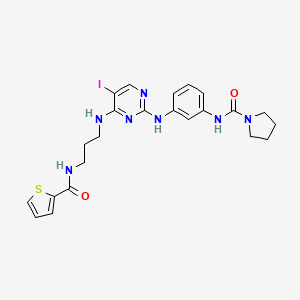

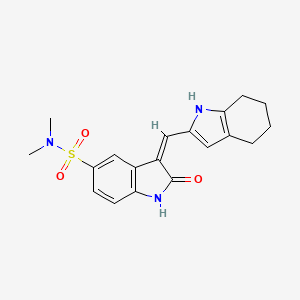

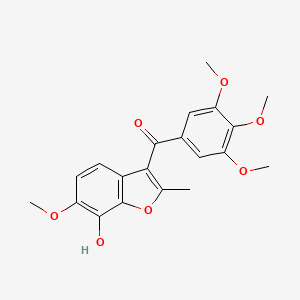

IUPAC Name |

(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVHJVCATBPIHN-SJCJKPOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F4N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180160 | |

| Record name | Emricasan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

IDN-6556 significantly improves markers of liver damage in patients infected with the Hepatitis C virus (HCV), an infection that affects up to 170m patients worldwide. IDN-6556 represents a new class of drugs that protect the liver from inflammation and cellular damage induced by viral infections and other causes. Various studies have also shown that it significantly lowers aminotransferase activity in HCV patients and appeared to be well tolerated. | |

| Record name | Emricasan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

254750-02-2 | |

| Record name | IDN 6556 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254750-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emricasan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254750022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emricasan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emricasan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMRICASAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0GMS9N47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Emricasan and what is its mechanism of action?

A1: this compound (also known as IDN-6556) is a potent, orally active, irreversible pan-caspase inhibitor. [, , , , ] It binds to the active site of caspases, preventing their cleavage of downstream substrates involved in apoptosis, inflammation, and fibrosis. [, , , , ] This inhibition has been shown to reduce hepatic inflammation, improve liver function, and decrease portal hypertension in preclinical models. [, , , , ]

Q2: What are the downstream effects of caspase inhibition by this compound?

A2: By inhibiting caspases, this compound interrupts both the intrinsic and extrinsic apoptotic pathways. [] This leads to a decrease in hepatocyte death, a hallmark of several liver diseases. [] Additionally, this compound reduces the release of pro-inflammatory cytokines, including interleukin-6, interleukin-8, and interferon-gamma, likely due to its anti-inflammatory effects through caspase inhibition. [] In preclinical models, this resulted in reduced liver injury and fibrosis, improved liver sinusoidal microvascular dysfunction, and decreased portal pressure. [, , ]

Q3: Is there information available regarding the molecular formula, weight, and spectroscopic data of this compound?

A3: While the provided research articles focus on the biological activity and clinical potential of this compound, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.

Q4: What is known about the stability of this compound under various conditions?

A4: Specific information regarding the stability of this compound under various conditions is not addressed in the provided research.

Q5: Have there been any investigations into formulation strategies for this compound to improve its stability, solubility, or bioavailability?

A5: The provided research articles primarily focus on this compound's biological effects and do not provide details on formulation strategies.

Q6: Does this compound possess any catalytic properties?

A6: As an enzyme inhibitor, this compound functions by binding to and blocking the activity of its target enzymes, caspases. [, , , ] It does not exhibit any intrinsic catalytic activity.

Q7: Have computational chemistry and modeling techniques been employed in the research and development of this compound?

A7: While one study mentions the use of quantitative structure-property relationship (QSPR) analysis to investigate the correlation between the structure of this compound and its pharmacological traits, [] specific details regarding computational modeling techniques used during its development are not provided in the research articles.

Q8: Is there any information available regarding the structure-activity relationship (SAR) of this compound and how modifications to its structure impact its activity, potency, and selectivity?

A8: The provided research articles primarily focus on the therapeutic potential of this compound and do not discuss SAR studies.

Q9: What is known about the compliance of this compound with SHE (Safety, Health, and Environment) regulations and any measures taken for risk minimization and responsible practices?

A9: Information on SHE regulations and compliance specific to this compound is not included in the provided research.

Q10: What is the pharmacokinetic profile of this compound?

A10: The research articles focus primarily on this compound's pharmacodynamic effects. Details about its absorption, distribution, metabolism, and excretion (ADME) are not extensively discussed.

Q11: What is the evidence for the efficacy of this compound in preclinical and clinical settings?

A11: Preclinical studies demonstrated this compound's efficacy in reducing liver injury, fibrosis, and portal hypertension in murine models of liver cirrhosis and non-alcoholic steatohepatitis (NASH). [, , , ]

- Acute-on-Chronic Liver Failure (ACLF): A phase 2 trial investigated the pharmacokinetics and pharmacodynamics of this compound in patients with ACLF. []

- Hepatitis C: A multicenter trial evaluated this compound in hepatitis C-treated liver transplant recipients with residual fibrosis or cirrhosis. [] While the overall results did not show a significant difference in fibrosis progression between this compound and placebo, a prespecified subgroup with moderate fibrosis (Ishak stages F3 to F5) demonstrated improvement or stability in fibrosis with this compound. []

Q12: What is the safety profile of this compound?

A13: Clinical trials have generally shown this compound to be well-tolerated. [, , ] The most common adverse events reported were mild to moderate and similar in frequency between this compound and placebo groups. [, , ]

Q13: Are there any specific strategies for targeted delivery of this compound?

A13: The provided research focuses on the systemic administration of this compound. Specific drug delivery and targeting strategies are not discussed.

Q14: Have any biomarkers been identified for predicting the efficacy of this compound or for monitoring treatment response?

A15: While some studies used caspase 3/7 activity and serum ALT levels as pharmacodynamic markers of this compound activity, [, ] reliable predictive biomarkers for treatment response are still under investigation.

Q15: What analytical methods are used to characterize and quantify this compound?

A15: The research papers primarily focus on the biological effects of this compound, and detailed analytical methods for its characterization and quantification are not provided.

Q16: Is there information available about the environmental impact and degradation of this compound?

A16: The provided research does not address the environmental impact of this compound.

Q17: What is known about the dissolution and solubility of this compound, and how do these factors affect its bioavailability?

A17: Specific details regarding the dissolution and solubility of this compound are not addressed in the provided research articles.

Q18: Are there any established quality control and assurance measures for this compound during its development, manufacturing, and distribution?

A18: The research articles primarily focus on the preclinical and clinical investigation of this compound. Information on quality control and assurance measures is not included.

Q19: Has this compound been found to elicit any immunogenicity or immunological responses?

A19: The provided research does not mention any specific findings on the immunogenicity of this compound.

Q20: What interactions, if any, have been observed between this compound and drug transporters?

A20: Information on interactions between this compound and drug transporters is not provided in the research.

Q21: Does this compound induce or inhibit drug-metabolizing enzymes?

A21: The research articles do not provide details regarding the effects of this compound on drug-metabolizing enzymes.

Q22: Are there any known alternatives or substitutes for this compound, and how do they compare in terms of performance, cost, and impact?

A22: The research articles focus on this compound and do not provide a comparative analysis with other potential alternatives or substitutes.

Q23: What strategies are in place for the recycling and waste management of this compound?

A23: Information on recycling and waste management strategies specific to this compound is not included in the provided research.

Q24: What is the historical context and what are the key milestones in the development of this compound?

A24: this compound emerged from research efforts focusing on caspase inhibition as a therapeutic strategy for various diseases. Its development represents a significant milestone in exploring the therapeutic potential of targeting apoptosis and inflammation.

Q25: Are there any cross-disciplinary applications or synergies involving this compound research?

A25: Research on this compound involves collaborations across multiple disciplines, including hepatology, immunology, pharmacology, and drug development.

Q26: Can this compound be used as a monotherapy to treat MRSA skin infections?

A28: A preclinical study in mice demonstrated that this compound, even as a monotherapy, effectively reduced lesion size and bacterial burden in methicillin-resistant Staphylococcus aureus (MRSA) skin infections. []

Q27: Does this compound have any direct antibacterial activity?

A29: Research suggests that the efficacy of this compound against MRSA skin infections is not due to any direct antibacterial activity. [] Its beneficial effects are likely mediated through its anti-inflammatory and immunomodulatory properties.

Q28: Can this compound be used to improve the preservation of donor livers for transplantation?

A30: A preclinical study indicated that the addition of this compound to the preservation solution during normothermic machine perfusion of discarded human livers reduced pro-inflammatory responses and may represent a potential strategy for improving liver graft function. [] Another study suggested that this compound, in combination with polyethylene glycol and supercooling, could potentially improve the preservation of rat hepatocytes during cold storage. []

Q29: Does this compound have any effect on SARS-CoV-2 infection?

A31: A study investigating the antiviral effects of this compound against SARS-CoV-2 found that while the compound increased cell survival in a colon epithelial cell line, it did not affect viral replication. [] The study identified elevated caspase activity as an early marker of SARS-CoV-2 infection. []

Q30: Can this compound be used to modulate macrophage polarization?

A32: Research indicates that this compound can inhibit the generation and anti-inflammatory polarization of monocyte-derived macrophages ex vivo. [] Additionally, caspase inhibition by this compound was found to trigger the reprogramming of monocyte-derived cells, suggesting its potential as a therapeutic target for modulating macrophage function. []

Q31: What is the role of Z-DNA binding protein 1 (ZBP1) in sepsis-induced acute kidney injury (SI-AKI)?

A33: A study in mice found that ZBP1, a sensor of PANoptosis (a pathway encompassing apoptosis, pyroptosis, and necroptosis), is dramatically activated in SI-AKI. [] Blocking ZBP1 with a pan-caspase inhibitor (this compound) attenuated kidney injury and inflammation in this model. []

Q32: Can this compound enhance the efficacy of radiation therapy in head and neck squamous cell carcinoma (HNSCC)?

A34: Research in HNSCC cell lines and mouse models showed that loss of caspase-8 function, either through genetic knockdown or by using this compound, sensitized tumor cells to radiation-induced necroptosis when combined with the SMAC mimetic Birinapant. [, ]

Q33: Can this compound be used to treat acute myeloid leukemia (AML)?

A35: Preclinical studies demonstrated that combining this compound with the SMAC mimetic Birinapant induced necroptosis and effectively killed AML cells, even those resistant to conventional chemotherapy. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B1683789.png)